![molecular formula C10H10N2O2S B1387853 methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 688356-75-4](/img/structure/B1387853.png)
methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Compounds like “methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” could potentially have similar properties, but specific studies would need to be conducted to confirm this.
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions including cyclocondensation and cyclization . The specific synthesis pathway for “methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” would depend on the starting materials and the desired product.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . These techniques provide information about the atomic composition, bonding, and arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving “methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” would depend on the specific conditions and reactants used. Similar compounds have been used in reactions leading to the construction of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point, boiling point, and density can be measured experimentally. The IR spectrum, NMR spectrum, and molecular weight can also be determined .Scientific Research Applications
Antiproliferative Agent
This compound has been used in the design and synthesis of 7-azaindole analogues that act as novel antiproliferative agents . These analogues have been evaluated for their antiproliferative and antioxidant activities . For instance, compounds 5a, 5b, 5d, 5g, and 5h showed significant results in in vitro antiproliferative activity on the MCF-7 breast cancer cell line .
Tyrosine Protein Kinase SRC Inhibitors
The 7-azaindole core of this compound has been utilized in the development of SRC inhibitors . SRC is a type of tyrosine protein kinase, and inhibiting its activity can be beneficial in treating various diseases, including cancer .
Antioxidant Activity
The synthesized analogues of 7-azaindole, which include this compound, have been screened for antioxidant activity by the DPPH method . Antioxidants are crucial in protecting the body from damage by free radicals.
Kinase Inhibitors
7-Azaindole, a component of this compound, has been found to be an excellent hinge binding motif, making two hydrogen bonds with the kinase hinge region . This has led to its use in the development of kinase inhibitors , which are important in the treatment of diseases like cancer and inflammation .
Antifungal Agents
Azaindole derivatives, which include this compound, have been reported to function biologically as antifungal agents . This makes them potentially useful in the treatment of various fungal infections.
p38 MAP Kinase Inhibitors
Azaindole derivatives are also reported to function as p38 MAP kinase inhibitors . p38 MAP kinases are involved in cellular responses to stress and inflammation, so inhibiting them can have therapeutic benefits.
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-14-10(13)7-5-6-8(15-2)3-4-11-9(6)12-7/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLRAIPOSYOHQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN=C2N1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653297 | |
Record name | Methyl 4-(methylsulfanyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
CAS RN |
688356-75-4 | |
Record name | Methyl 4-(methylsulfanyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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